Quinelorane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97430-52-9 |
|---|---|
Molecular Formula |
C14H22N4 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |
InChI |
InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |
InChI Key |
TUFADSGTJUOBEH-ZWNOBZJWSA-N |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |
Canonical SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Origin of Product |
United States |
Molecular and Receptor Level Characterization of Quinelorane
Dopamine (B1211576) Receptor Binding Profile and Affinity
Quinelorane (B1678682) demonstrates a significant binding affinity for the D2-like family of dopamine receptors, specifically the D2 and D3 subtypes.
Affinity for Dopamine D2 Receptor Subtype
This compound exhibits a potent affinity for the dopamine D2 receptor. Many of its pharmacological effects are attributed to its ability to stimulate this receptor subtype nih.gov. Studies characterize it as a potent and selective D2 dopaminergic receptor agonist, with research indicating that the activation of D2 receptors in brain regions such as the striatum is necessary for some of its centrally mediated effects.
Affinity for Dopamine D3 Receptor Subtype
The compound also binds with high affinity to the dopamine D3 receptor. In certain experimental models, such as those using expressed receptors in Chinese hamster ovary cells, this compound has demonstrated a higher affinity for the D3 receptor compared to the D2 receptor nih.gov. The activation of D3 receptors, which are found in high density in regions like the nucleus accumbens and islets of Calleja, is thought to play a key role in mediating certain effects of the compound.
Quantitative Analysis of Receptor Binding Constants (K_i values)
The inhibitory constant (K_i) is an equilibrium dissociation constant that quantifies the binding affinity of a ligand for a receptor; a lower K_i value signifies a higher binding affinity.
While this compound is established as a high-affinity ligand, specific K_i values are not consistently reported across scientific literature. However, studies using radiolabeled [3H]-quinelorane have demonstrated its high-affinity binding with a dissociation constant (Kd) of 1.8 nM in rat brain tissue, indicating a strong interaction with its target receptors nih.gov.
Comparative Receptor Selectivity Profiles (e.g., D2 vs. D3, D1 vs. D2)
The selectivity of this compound for different dopamine receptor subtypes has been a subject of detailed investigation. The compound shows clear selectivity for the D2-like receptor family over the D1 receptor subtype. Research has shown that D1-selective antagonists are significantly less potent at inhibiting the binding of [3H]-quinelorane compared to D2-selective antagonists nih.gov.
The selectivity between D2 and D3 receptors appears more complex. Some studies report a higher affinity for the D3 receptor under specific experimental conditions nih.gov. Conversely, other research using quantitative autoradiography in rat brain tissue suggests that this compound exhibits relatively little selectivity between D2 and D3 receptors.
Interactive Table: Comparative Receptor Selectivity of this compound
| Comparison | Selectivity Profile | Supporting Evidence |
| D2/D3 vs. D1 | Selective for D2/D3 receptors | D1 antagonists are significantly less potent inhibitors of this compound binding than D2 antagonists. nih.gov |
| D2 vs. D3 | Variable; reports differ | One study reports higher affinity for D3 in a specific cell line nih.gov; another suggests little selectivity in rat brain tissue. |
Intracellular Signaling and G-Protein Coupling
Dopamine D2 and D3 receptors are members of the G-protein coupled receptor (GPCR) superfamily nih.gov. These receptors transduce extracellular signals into intracellular responses by activating heterotrimeric G-proteins.
Activation of G-Protein Dependent Pathways
This compound functions as a receptor agonist, meaning it not only binds to the receptor but also activates it to initiate downstream signaling cascades. The D2 and D3 receptors are known to couple primarily to inhibitory G-proteins of the Gi/o family. Activation of these pathways typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing the second messenger cyclic AMP (cAMP).
Evidence for this compound's role in activating G-protein dependent pathways comes from binding studies showing that its interaction with D2 receptors is sensitive to guanine (B1146940) nucleotides. A majority of [3H]-quinelorane binding in D2-rich brain regions was inhibited by guanylyl-imidodiphosphate, a non-hydrolyzable analog of GTP nih.gov. This phenomenon is characteristic of GPCR agonists, as it reflects the uncoupling of the receptor from its G-protein, a key step in the signaling cycle initiated by agonist binding.
Modulation of Adenylate Cyclase Activity
This compound, as an agonist for the dopamine D2 and D3 receptors, engages with G protein-coupled receptors (GPCRs) that are linked to the Gαi/o inhibitory pathway. A primary consequence of activating this pathway is the inhibition of adenylyl cyclase activity. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a critical second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, this compound effectively reduces intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA).
| Concentration | Effect on Basal Activity | Reference |
|---|---|---|
| 1 nM | Significant reduction observed | researchgate.net |
| >1 nM | Concentration-dependent inhibition | researchgate.net |
Influence on Downstream Phosphorylation Cascades (e.g., GSK3, Akt, mTORC1)
The signaling initiated by this compound at D2/D3 receptors extends beyond the immediate inhibition of adenylyl cyclase, influencing complex intracellular phosphorylation cascades that are pivotal for cell survival, metabolism, and plasticity. Key among these are the pathways involving Akt (also known as Protein Kinase B), Glycogen Synthase Kinase 3 (GSK3), and the mammalian Target of Rapamycin Complex 1 (mTORC1).
Activation of D2-like receptors by agonists can modulate the Akt/GSK3β signaling pathway. mdpi.com The Akt kinase is a central node in cell signaling; upon activation, it phosphorylates a wide array of substrates, including GSK3β. nih.gov Phosphorylation of GSK3β at the Serine-9 residue by Akt leads to its inhibition. mdpi.comresearchgate.net Therefore, by modulating Akt activity, D2/D3 receptor agonists can influence the functional state of GSK3, a kinase implicated in a vast range of cellular functions.
The relationship is complex, as GSK3 can also exert feedback control on the PI3K/Akt/mTOR signaling network. nih.govresearchgate.net Furthermore, the mTORC1 pathway, a master regulator of cell growth and proliferation, is intricately linked to Akt and GSK3 signaling. nih.gov Akt can activate mTORC1, but under certain conditions of feedback inhibition where Akt signaling is attenuated, mTORC1 can directly phosphorylate and inhibit GSK3 through the kinase S6K1. nih.gov This indicates that D2/D3 receptor activation can trigger a sophisticated and context-dependent series of phosphorylation events, switching between different regulatory modes of GSK3 inhibition. nih.govelifesciences.org Studies with D2R agonists have confirmed the ability to regulate glial cell-induced neuroinflammation through the D2R/Akt/GSK3-β signaling pathway, highlighting the therapeutic potential of targeting this cascade. mdpi.com
Radioligand Binding Methodologies and Applications
Synthesis and Application of Radiolabeled this compound (e.g., [3H]-Quinelorane)
To facilitate the detailed study of its binding properties and anatomical distribution of its target receptors, a radiolabeled version of this compound, specifically [3H]-Quinelorane, was synthesized. nih.govcapes.gov.br The introduction of tritium (B154650) (³H), a radioactive isotope of hydrogen, allows the molecule to be traced and quantified in biological tissues at very low concentrations. While specific details of the multi-step synthesis are often proprietary, the general process involves chemical reactions to incorporate tritium into the quinoline (B57606) structure without altering its pharmacological activity.
The primary application of [3H]-Quinelorane is as a high-affinity agonist radioligand in binding assays and autoradiography. nih.govcapes.gov.br Its use has been crucial for characterizing the D2 and D3 receptors in their native environment. nih.govcapes.gov.br The high affinity and low non-specific binding of [3H]-Quinelorane make it an excellent tool for these applications, enabling precise quantification and localization of receptor sites. nih.govcapes.gov.br
In Vitro and Ex Vivo Receptor Localization Studies
The development of [3H]-Quinelorane has enabled detailed in vitro and ex vivo studies to map the distribution of dopamine D2 and D3 receptors in the brain. nih.govcapes.gov.br Through the technique of in vitro receptor autoradiography, brain sections are incubated with [3H]-Quinelorane, which binds to D2 and D3 receptors. The sections are then exposed to film or detected by phosphor imaging systems, revealing the precise anatomical locations of high-density binding sites.
These studies have shown that [3H]-Quinelorane binds with high affinity (KD = 1.8 nM) to brain tissue. nih.govcapes.gov.br A key finding from these localization studies is the ability to differentiate between D2 and D3 receptor populations based on their differential sensitivity to guanine nucleotides. nih.govcapes.gov.br The binding of [3H]-Quinelorane in D2-rich regions, such as the caudate-putamen, is sensitive to and can be inhibited by guanylyl-imidodiphosphate (Gpp(NH)p), a non-hydrolyzable GTP analog that uncouples GPCRs from their G proteins. nih.govcapes.gov.br In contrast, binding in D3-rich areas, like the islands of Calleja, is largely unaffected by Gpp(NH)p. nih.govcapes.gov.br This differential sensitivity has established [3H]-Quinelorane as an invaluable radioligand for selectively visualizing and studying the distinct distributions of D2 and D3 receptors within the central nervous system. nih.govcapes.gov.br
Structure Activity Relationship Sar and Analogue Investigations of Quinelorane
Identification of Core Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of chemical features that allows a molecule to exert a specific biological effect. fiveable.meresearchgate.netresearchgate.net For dopamine (B1211576) receptor agonists like Quinelorane (B1678682), the pharmacophore model typically includes key features such as a protonatable amine function and an aromatic or heteroaromatic component that engages in specific interactions within the receptor's binding site. researchgate.netnih.gov The core structure of this compound, a rigid heterocyclic system, correctly orients these pharmacophoric elements—the basic nitrogen atom of the piperidine (B6355638) ring and the quinoline (B57606) system—into a conformation suitable for high-affinity binding to dopamine D2-like receptors. The spatial relationship between the amine and the aromatic moiety is a critical determinant of its agonist activity.
Impact of Structural Modifications on Dopamine Receptor Affinity and Efficacy
Altering the chemical structure of this compound has profound effects on its ability to bind to and activate dopamine receptors. Investigations into various analogues have illuminated the specific roles of different parts of the molecule.
This compound is classified as a BCD partial ergoline (B1233604), meaning its structure comprises the B, C, and D rings of the larger four-ring ergoline alkaloid skeleton. nih.gov The ergoline system is the foundation for numerous compounds with dopaminergic activity. wikipedia.orgresearchgate.net This rigid, conformationally restricted framework is crucial for positioning the key interacting groups in a precise orientation for receptor binding. The inherent structural analogy between the ergoline moiety and neurotransmitters like dopamine contributes to its high affinity for dopamine receptors. researchgate.net
The substituent attached to the piperidine nitrogen atom of the this compound structure plays a significant role in modulating receptor affinity and selectivity. Studies on benzo-fused analogues of this compound have shown that compounds with N-propyl and N-allyl substituents generally exhibit higher affinity for the D2 dopamine receptor compared to their corresponding secondary amine counterparts (where the nitrogen is only bonded to hydrogen). nih.govacs.orgacs.org This suggests that the size and nature of the N-substituent are critical for optimal interaction within the receptor's binding pocket. The slightly different effects on affinity observed between an N-propyl and an N-allyl group in these analogues hint that varied binding orientations may be adopted at the receptor. nih.gov
In an effort to explore the SAR of this compound, researchers synthesized analogues where a benzo ring was fused onto the existing quinoline structure. nih.govacs.org This modification, creating a hexahydropyrimidino[4,5-b]phenanthridine system, resulted in derivatives that retained significant affinity for D2 receptors, although this affinity was somewhat lower than that of the parent compound, this compound. nih.govacs.orgacs.org For instance, the benzo-fused analogue of this compound demonstrated a roughly 30-fold lower affinity for the D3 receptor isoform. acs.org This divergence in SAR between the original compound and its benzo-fused derivatives indicates that the appended phenyl ring attenuates affinity at D2-like receptors and suggests that these analogues may adopt different binding orientations within the receptor. acs.org
| Compound | Modification | Dopamine Receptor Affinity (Ki, nM) | Selectivity |
|---|---|---|---|
| This compound | Parent Compound | D2: High, D3: Higher than D2 nih.gov | D3 > D2 |
| Benzo-fused this compound Analogue (5c) | Benzo ring fusion | ~30-fold lower affinity at D3 vs. This compound acs.org | Reduced D3 affinity |
| N-H Benzo-fused Analogue (5a) | Benzo ring fusion, N-H substituent | Lower D2 affinity vs. N-alkylated versions nih.gov | N/A |
| N-propyl Benzo-fused Analogue (5b) | Benzo ring fusion, N-propyl substituent | Higher D2 affinity vs. 5a nih.gov | N/A |
| N-allyl Benzo-fused Analogue | Benzo ring fusion, N-allyl substituent | Higher D2 affinity vs. secondary amine nih.gov | N/A |
Conformational Dynamics and Receptor Binding Orientations
The interaction between a ligand and its receptor is not a static event but a dynamic process involving conformational changes in both molecules. nih.govescholarship.orgbiorxiv.org The structural flexibility of this compound and its analogues allows them to adopt different conformations, or spatial arrangements, which influences how they bind to the dopamine receptor. The observation that structurally similar analogues, such as the N-propyl and N-allyl substituted benzo-fused derivatives, have different effects on receptor affinity supports the hypothesis that they may induce or adapt to different receptor conformations upon binding. nih.gov The binding of a ligand stabilizes a specific conformation of the receptor, which in turn dictates the functional outcome (e.g., agonist or antagonist activity). The analysis of different analogues suggests that even subtle structural changes can alter the preferred binding pose, leading to variations in affinity and efficacy. nih.govelifesciences.org
Synthetic Approaches to this compound Analogues
The chemical synthesis of this compound analogues is essential for conducting SAR studies. A notable synthetic route has been developed for the benzo-fused analogues. acs.org This approach utilizes trans-hexahydrophenanthridinone as a key common intermediate. acs.org The synthesis is an efficient, three-step sequence. acs.org A critical step in this synthesis involves the photocyclization of enamides, a powerful tool in alkaloid synthesis, to construct the core heterocyclic structure with high diastereoselectivity. acs.org Subsequent chemical transformations are used to introduce the desired N-substituents and complete the synthesis of the final target analogues. acs.org
Preclinical Pharmacological and Neurobiological Characterization
In Vitro Pharmacological Assays
Neurotransmitter Release from Tissue Slices (e.g., Acetylcholine (B1216132) efflux from caudate slices)
Quinelorane (B1678682) has been shown to modulate the release of neurotransmitters in specific brain regions. In studies using superfused caudate slices, this compound demonstrated a concentration-dependent suppression of potassium-evoked acetylcholine release. This inhibitory effect highlights the compound's ability to influence cholinergic neurotransmission within the striatum. The potency of this effect is quantified by its half-maximal inhibitory concentration (IC50).
Table 1: Effect of this compound on Acetylcholine Efflux
| Assay | Brain Region | Effect | Potency (IC50) |
|---|---|---|---|
| K+-evoked Acetylcholine Release | Caudate Slices | Suppression | ~10⁻⁸ M |
Receptor Functional Assays (e.g., GTPγS binding assays)
Guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) binding assays are functional assays used to determine the agonist or antagonist nature of a compound at G protein-coupled receptors (GPCRs). Agonist binding to a GPCR, such as the dopamine (B1211576) D2 receptor, facilitates the exchange of guanosine diphosphate (B83284) (GDP) for GTP on the associated G protein, initiating a signaling cascade. The use of a non-hydrolyzable GTP analog like [³⁵S]GTPγS allows for the measurement of this activation.
Studies have demonstrated that the binding of [³H]-quinelorane to dopamine D2 receptors in rat brain sections is sensitive to guanine (B1146940) nucleotides. A majority of [³H]-quinelorane binding in D2-rich regions like the caudate-putamen was inhibited in a concentration-dependent manner by the GTP analog guanylyl-imidodiphosphate, with maximal inhibition observed at concentrations of 1 µM and greater. nih.gov This finding is indicative of this compound's agonist activity at the D2 receptor, as the presence of the GTP analog reduces the affinity of the agonist for the receptor. In contrast, binding in areas with a high density of D3 receptors, such as the islands of Calleja, was unaffected by the GTP analog, suggesting differential coupling of the D3 receptor to G proteins in this assay. nih.gov
GTPγS binding assays are crucial for determining the potency (EC50) and efficacy (Emax) of a ligand. nih.gov While specific EC50 and Emax values for this compound from GTPγS binding assays are not detailed in the reviewed literature, the inhibition of its binding by a GTP analog confirms its functional agonism at D2 receptors. nih.gov
Table 2: Functional Activity of this compound at Dopamine Receptors
| Assay | Receptor | Effect | Key Finding |
|---|---|---|---|
| [³H]-quinelorane Binding | D2 Dopamine Receptor | Agonist Activity | Binding inhibited by the GTP analog guanylyl-imidodiphosphate. nih.gov |
| [³H]-quinelorane Binding | D3 Dopamine Receptor | Agonist Activity | Binding in some regions is insensitive to guanine nucleotides. nih.gov |
Investigations in Defined Animal Models of Neurological Function
Modulation of Locomotor Activity and Stereotypic Behaviors
The administration of this compound in animal models has been shown to produce significant, dose-dependent effects on motor behavior. In rats, this compound induces a biphasic response in locomotor activity. At lower doses, it tends to cause hypoactivity, while higher doses lead to hyperactivity and the emergence of stereotypic behaviors. nih.gov
Pharmacological magnetic resonance imaging (phMRI) studies have correlated these behavioral effects with neuronal activation in specific brain regions. A low dose of this compound that induces hypolocomotion was associated with increased neuronal activity in areas with a high density of D3 receptors, such as the nucleus accumbens and islets of Calleja. nih.gov In contrast, a higher dose that produces hyperlocomotion led to additional activation in the caudate-putamen and globus pallidus, regions rich in D2 receptors. nih.gov These findings suggest that the hypolocomotor effects may be mediated by D3 receptors, while the hyperlocomotor and stereotypic responses are likely due to the activation of D2 receptors. nih.gov In Sprague-Dawley rats, this compound dose-dependently increased locomotor activity. researchgate.net
Table 3: Effects of this compound on Locomotor Activity and Stereotypic Behavior in Rats
| Behavior | Dose | Effect | Associated Brain Regions (via phMRI) |
|---|---|---|---|
| Locomotor Activity | Low | Hypolocomotion | Nucleus Accumbens, Islets of Calleja nih.gov |
| Locomotor Activity | High | Hyperlocomotion | Caudate-Putamen, Globus Pallidus nih.gov |
| Stereotypic Behavior | High | Increase | Not specified |
Effects on Sensorimotor Gating (e.g., Prepulse Inhibition of Startle)
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. It is a measure of sensorimotor gating, a process that is deficient in certain neuropsychiatric disorders. Dopamine agonists are known to disrupt PPI in both rats and humans. nih.govnih.gov
Studies in Wistar rats have demonstrated that this compound significantly reduces PPI. nih.govnih.gov This effect was observed at doses of 0.003 mg/kg and 0.01 mg/kg. nih.govnih.gov The reduction in PPI was evident for approximately 50 minutes post-administration. nih.gov
Neuroanatomical Correlates of Prepulse Inhibition Modulation (e.g., Ventral Pallidal GABA efflux)
The neural circuitry underlying PPI is complex and involves multiple brain regions, with the ventral pallidum (VP) playing a crucial role. GABAergic transmission within the VP is thought to regulate PPI, and its disruption by dopamine agonists is a key area of investigation. nih.gov
In conjunction with its effects on PPI, this compound has been shown to modulate GABA efflux in the ventral pallidum. nih.govnih.gov At a dose of 0.01 mg/kg, this compound caused a significant and sustained reduction in GABA efflux, with levels declining by over 30% within 20 minutes and over 50% by 80 minutes post-injection. nih.gov A lower dose of 0.003 mg/kg produced a maximal suppression of GABA efflux of 13.4% at 70 minutes post-injection. nih.gov The temporal correlation between the reduction in VP GABA efflux and the disruption of PPI suggests that this compound's effects on sensorimotor gating are, at least in part, mediated by its influence on this specific neurochemical pathway. nih.gov
Table 4: Dose-Dependent Effects of this compound on Prepulse Inhibition (PPI) and Ventral Pallidal (VP) GABA Efflux in Rats
| Dose | Effect on PPI | Effect on VP GABA Efflux |
|---|---|---|
| 0.003 mg/kg | Significant reduction nih.govnih.gov | Maximal suppression of 13.4% nih.gov |
| 0.01 mg/kg | Significant reduction nih.govnih.gov | Significant and sustained reduction (>50%) nih.gov |
Time Course Studies of Behavioral and Neurochemical Effects
The temporal dynamics of this compound's influence on behavior and neurochemistry reveal a complex pattern of onset and duration across different measures. Studies examining its effects on sensorimotor gating, as measured by prepulse inhibition (PPI), show that this compound-induced reductions in PPI are fully evident within 10 minutes of administration and last for approximately 50 minutes. nih.gov
In contrast, the neurochemical effects of this compound on gamma-aminobutyric acid (GABA) efflux in the ventral pallidum (VP) exhibit a different time course. A significant reduction in GABA efflux is observed within the first 10 minutes post-administration, and this effect is sustained, persisting for at least 90 to 100 minutes. nih.govnih.gov The higher dose of this compound led to a rapid and sustained reduction in GABA efflux, with levels declining more than 30% by 20 minutes post-injection and over 50% by the 80-minute mark. nih.gov
Time-related effects are also observed in the tuberoinfundibular dopamine (TIDA) system. In male rats, this compound produces time-dependent increases in the concentration of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the median eminence. nih.gov
Interactive Table: Time Course of this compound Effects
| Effect | Onset | Duration | Supporting Evidence (Citation) |
|---|---|---|---|
| Reduction in Prepulse Inhibition (PPI) | Within 10 minutes | ~50 minutes | nih.gov |
| Reduction in Ventral Pallidum GABA Efflux | Within 10 minutes | At least 90-100 minutes | nih.govnih.gov |
| Increase in Median Eminence DOPAC (males) | Time-dependent | Not specified | nih.gov |
Alterations in Hypothalamic-Pituitary Axis Regulation (e.g., Prolactin and Corticosterone (B1669441) Secretion)
This compound demonstrates significant influence over the hypothalamic-pituitary axis, specifically modulating the secretion of prolactin and corticosterone. As a potent D2 dopamine receptor agonist, this compound produces dose-related decreases in serum prolactin concentrations in male rats. scispace.comnih.gov This effect is consistent with the established role of dopamine as the primary inhibitor of prolactin secretion from the pituitary gland. nih.gov Studies have confirmed that this compound effectively decreases plasma prolactin concentrations in male rats and can reverse the increase in prolactin induced by D2 receptor antagonists. nih.gov Similarly, in female rats, this compound markedly lowers plasma concentrations of prolactin. nih.gov
In addition to its effects on prolactin, this compound administration leads to an increase in serum corticosterone concentrations in male rats. scispace.comnih.gov This suggests an activation of the hypothalamic-pituitary-adrenal (HPA) axis. Chronic exposure to high levels of corticosterone is known to impact brain function, and research indicates that it can influence the mesolimbic dopamine system. researchgate.net
Interactive Table: Effects of this compound on Hormone Secretion
| Hormone | Effect | Sex | Supporting Evidence (Citation) |
|---|---|---|---|
| Prolactin | Decrease | Male | scispace.comnih.govnih.gov |
| Prolactin | Decrease | Female | nih.gov |
| Corticosterone | Increase | Male | scispace.comnih.gov |
Influence on Central Nervous System Neurotransmitter Systems
Dopamine Synthesis and Metabolism (e.g., DOPAC, HVA levels)
This compound, by acting as a D2-dopaminergic agonist, significantly alters dopamine synthesis and metabolism. Its administration produces dose-related decreases in the striatal concentrations of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). scispace.comnih.gov This reduction in metabolites is indicative of decreased dopamine turnover, a characteristic effect of dopamine autoreceptor activation.
However, the effect of this compound on dopamine metabolism varies by brain region and sex. In the median eminence, which contains the terminals of tuberoinfundibular dopamine (TIDA) neurons, this compound administration in male rats leads to a dose- and time-related increase in DOPAC concentrations. nih.gov This suggests a stimulation of TIDA neuron activity. In contrast, in female rats, this compound fails to alter DOPAC concentrations in the median eminence. nih.gov This sex-specific difference is attributed to this compound's potent prolactin-lowering effect; in females, the reduction in prolactin, which normally stimulates TIDA neurons, counteracts and masks the direct stimulatory effect of this compound on these neurons. nih.gov
Noradrenergic Neuron Activity
Preclinical studies indicate that this compound modulates noradrenergic systems. Administration of this compound induces an increase in the levels of 3-methoxy-4-hydroxyphenylglycol-sulfate (MHPG-SO4), a major metabolite of norepinephrine, in the brain stem. scispace.comnih.gov This finding suggests that this compound enhances noradrenergic neuron activity or turnover. Conversely, the same studies reported that this compound causes a decrease in hypothalamic epinephrine (B1671497) levels. scispace.comnih.gov
Interactions with GABAergic Neurotransmission
This compound demonstrates a clear interaction with the GABAergic system. Systemic administration of this compound leads to a significant and sustained reduction in the efflux of GABA in the ventral pallidum (VP). nih.govnih.gov The VP is a critical brain region involved in sensorimotor gating, and its GABAergic transmission is believed to regulate this process. The reduction of GABA efflux in this area by this compound persists for at least 100 minutes, indicating a robust modulatory effect. nih.gov This interaction highlights a mechanism through which dopaminergic agonists like this compound can influence neural circuits regulated by GABA.
Acetylcholine System Modulation
This compound also exerts a modulatory influence on the cholinergic system. In vitro studies using superfused caudate slices have shown that this compound produces a concentration-dependent suppression of potassium-evoked acetylcholine release. scispace.comnih.gov This inhibitory effect on acetylcholine release in the striatum is consistent with the known interaction between dopamine and acetylcholine systems, where D2 receptor activation on cholinergic interneurons can decrease their activity and subsequent acetylcholine release. nih.gov
Interactive Table: this compound's Influence on Neurotransmitter Systems
| Neurotransmitter System | Finding | Region/Measure | Supporting Evidence (Citation) |
|---|---|---|---|
| Dopaminergic | Decreased DOPAC & HVA | Striatum | scispace.comnih.gov |
| Dopaminergic | Increased DOPAC (males) | Median Eminence | nih.gov |
| Noradrenergic | Increased MHPG-SO4 | Brain Stem | scispace.comnih.gov |
| Noradrenergic | Decreased Epinephrine | Hypothalamus | scispace.comnih.gov |
| GABAergic | Reduced GABA Efflux | Ventral Pallidum | nih.govnih.gov |
| Cholinergic | Suppressed Acetylcholine Release | Caudate Slices (in vitro) | scispace.comnih.gov |
Exploration of Reward and Reinforcement Circuitry
This compound, as a selective dopamine D2-like receptor agonist, has been instrumental in preclinical research aimed at dissecting the complex neural circuits that govern reward and reinforcement. Its interactions within these pathways, particularly in the context of substance abuse models, have provided significant insights into the role of specific dopamine receptor subtypes.
Impact on Drug Self-Administration Models (e.g., Cocaine)
Studies utilizing drug self-administration paradigms have demonstrated that this compound can function as a positive reinforcer. In animal models, particularly in rats and mice, the compound has been shown to maintain self-administration behavior when substituted for cocaine. nih.govjneurosci.orgnih.gov In wild-type mice, this compound produced an inverted U-shaped dose-effect function for self-administration, a typical pattern for reinforcing drugs. nih.govjneurosci.org Specifically, certain doses of this compound were found to be effective positive reinforcers in both wild-type and heterozygous D2 mutant mice. nih.gov
Furthermore, this compound has been studied in combination with cocaine. When a low dose of this compound was added to a self-administered cocaine solution, it decreased the rate of cocaine self-administration in rats, suggesting an additive or synergistic effect on the reward system that reduces the motivation to take cocaine. jneurosci.org The investigation into this compound's reinforcing effects has been a key area of research, providing a pharmacological tool to probe the mechanisms underlying addiction. nih.govjneurosci.orgnih.gov
Table 1: Summary of this compound's Effects in Drug Self-Administration Models
| Animal Model | Experimental Condition | Key Finding | Reference(s) |
|---|---|---|---|
| Wild-Type Mice | Substitution for cocaine | This compound served as a positive reinforcer. | jneurosci.org, nih.gov |
| Wild-Type Mice | Self-administration | Displayed an inverted U-shaped dose-effect function. | nih.gov, jneurosci.org |
| Rats | Co-administration with cocaine | Decreased the rate of cocaine self-administration. | jneurosci.org |
| D2 Receptor Mutant Mice | Substitution for cocaine | Did not function as a positive reinforcer. | jneurosci.org, nih.gov |
| D1 Receptor Mutant Mice | Self-administration | Did not function as a positive reinforcer. | jneurosci.org |
Effects on Specific Animal Behavioral Phenotypes (e.g., yawning, reproductive behaviors)
Beyond its role in reward circuitry, this compound induces distinct behavioral phenotypes in animal models, which are primarily linked to its agonistic activity at central D2 dopamine receptors.
One of the most consistently reported effects is the induction of yawning. In rats, this compound administration produces significant, dose-related increases in yawning frequency. nih.gov This effect is centrally mediated, as it can be blocked by the centrally active dopamine antagonist haloperidol (B65202), but not by the peripherally restricted antagonist domperidone. nih.govelsevierpure.com Studies in rats selectively bred for high or low yawning frequencies have further suggested that D2 receptors are more critical than D1 receptors for the differences in yawning behavior between the strains. baillement.com
This compound also has marked effects on male reproductive behaviors. In male rats, it stimulates penile erections in a dose-dependent manner. nih.gov Similarly, in male rhesus monkeys, this compound treatment markedly facilitated penile erections and masturbation, particularly at lower doses. elsevierpure.com This pro-erectile effect is also mediated by central D2 receptors, as it was prevented by haloperidol but not by domperidone. nih.govelsevierpure.com Higher doses in monkeys, however, led to a return of sexual responding to control levels and had a biphasic effect on yawning, facilitating it at low doses and inhibiting it at high doses. elsevierpure.com
Table 2: Summary of this compound's Effects on Specific Behavioral Phenotypes
| Animal Model | Behavior | Observed Effect | Mediating Receptor | Reference(s) |
|---|---|---|---|---|
| Sprague-Dawley Rats | Yawning | Dose-related increase. | Central D2 Receptors | nih.gov |
| Sprague-Dawley Rats | Penile Erection | Dose-related increase. | Central D2 Receptors | nih.gov |
| Rhesus Monkeys | Yawning | Biphasic effect (facilitation at low doses, inhibition at high doses). | Central D2 Receptors | elsevierpure.com |
| Rhesus Monkeys | Penile Erection | Marked facilitation. | Central D2 Receptors | elsevierpure.com |
| Rhesus Monkeys | Masturbation | Marked facilitation. | Central D2 Receptors | elsevierpure.com |
Use in Genetically Modified Animal Models (e.g., D2 receptor mutant mice)
The use of genetically modified animal models has been crucial in elucidating the specific mechanisms of action of this compound. Studies involving mice with targeted deletions of specific dopamine receptor genes have provided definitive evidence for the roles of these receptors in this compound's behavioral effects. nih.govjneurosci.org
Research using mutant mice that lack the D2 receptor but still express D3 and D4 receptors has been particularly informative. nih.gov In these D2 receptor knockout mice, the reinforcing effects of this compound were completely absent. jneurosci.orgnih.gov While wild-type and heterozygous mice would self-administer this compound, the homozygous mutant mice showed no preference for the drug over saline. nih.gov This provides strong evidence that the D2 receptor is a necessary substrate for this compound's rewarding properties. nih.gov
Furthermore, these D2 mutant mice exhibited higher rates of self-administration for high doses of cocaine compared to their wild-type littermates. nih.govjneurosci.org This suggests that the D2 receptor is involved in mechanisms that normally limit or place a ceiling on high-dose cocaine intake. jneurosci.org The effects of the D2-like antagonist eticlopride, which increased cocaine self-administration in wild-type mice, were also absent in the D2 receptor knockout mice, further cementing the role of this specific receptor in modulating the reinforcing effects of dopaminergic drugs. nih.govjneurosci.orgnih.gov
Studies have also been conducted in D1 receptor knock-out mice. In these animals, this compound failed to function as a positive reinforcer, indicating that while D2 receptor activation is the direct mechanism, functional D1 receptors are required for the expression of these reinforcing effects. jneurosci.org
Table 3: Findings from this compound Studies in Genetically Modified Animal Models
| Animal Model | Genetic Modification | Key Finding with this compound | Implication | Reference(s) |
|---|---|---|---|---|
| Mice | Homozygous D2 Receptor Knockout | This compound did not function as a positive reinforcer. | The D2 receptor is necessary for the rewarding effects of this compound. | nih.gov, jneurosci.org, nih.gov |
| Mice | Heterozygous D2 Receptor Mutant | This compound functioned as a positive reinforcer. | A partial expression of D2 receptors is sufficient for this compound's reinforcing effects. | nih.gov |
| Mice | D1 Receptor Knockout | This compound did not function as a positive reinforcer. | Functional D1 receptors are essential for the behavioral expression of D2-mediated reinforcement. | jneurosci.org |
Comparative Preclinical Pharmacology and Receptor Specificity
Quinelorane's activity is most pronounced at the D2 and D3 dopamine (B1211576) receptors. Studies have shown its high affinity for these receptor subtypes, with Ki values of 5.7 nM for the D2 receptor and 3.4 nM for the D3 receptor. tocris.com This demonstrates a slight preference for the D3 receptor subtype.
Comparison with Other Dopamine D2-like Receptor Agonists (e.g., Quinpirole (B1680403), Apomorphine, Bromocriptine)
To contextualize the pharmacological actions of This compound (B1678682), it is essential to compare it with other well-characterized dopamine D2-like receptor agonists.
Quinpirole: Both this compound and quinpirole are potent D2/D3 receptor agonists. wikipedia.orgnih.govresearchgate.nettau.ac.ilbiorxiv.orgcpn.or.kr In behavioral studies, quinpirole has been shown to be more potent than bromocriptine (B1667881), a difference potentially attributable to quinpirole's dual D2/D3 receptor agonism versus bromocriptine's primary D2 selectivity. pnas.org In preclinical models, this compound has demonstrated greater potency than the ergot-derived dopamine agonist pergolide (B1684310) in stimulating locomotor activity and inducing yawning. guidetopharmacology.org
Apomorphine: Apomorphine is a non-selective dopamine agonist that interacts with both D1- and D2-like receptors. nih.govresearchgate.netnih.gov It exhibits a high binding affinity for the D4 receptor and moderate affinity for the D2 and D3 subtypes. drugbank.com In contrast, this compound's primary affinity is for D2 and D3 receptors. tocris.comnih.gov
Bromocriptine: As a semi-synthetic ergot alkaloid, bromocriptine functions as a selective D2 and D3 dopamine receptor agonist, with Ki values of approximately 8 nM and 5 nM, respectively. abcam.comdrugbank.com It has a considerably lower affinity for the D4 receptor, with a reported Ki of around 290 nM. abcam.com Functionally, bromocriptine stimulates the D2 receptor with a pEC50 of 8.15. medchemexpress.com It also demonstrates inhibitory effects on glucose-stimulated insulin (B600854) secretion with an IC50 of 15.8 nM in mouse islets. nih.gov
Below are interactive data tables summarizing the available binding affinities and functional potencies of these compounds. Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Agonists
| Compound | D2 Receptor | D3 Receptor | D4 Receptor |
|---|---|---|---|
| This compound | 5.7 tocris.com | 3.4 tocris.com | - |
| Quinpirole | 9.8 (EC50) ncats.io | - | - |
| Apomorphine | Moderate Affinity drugbank.com | Moderate Affinity drugbank.com | High Affinity drugbank.com |
| Bromocriptine | ~8 abcam.com | ~5 abcam.com | ~290 abcam.com |
Table 2: Comparative Functional Potencies (IC50/EC50/ED50) of Dopamine Agonists
| Compound | Functional Assay | Potency |
|---|---|---|
| This compound | Suppression of K+-evoked acetylcholine (B1216132) release | IC50: ~10⁻⁸ M nih.gov |
| Emetic response in dogs | ED50: 7 µg/kg i.v. nih.gov | |
| Inhibition of glucose-stimulated insulin secretion (mouse islets) | - | |
| Quinpirole | D2 receptor activation | EC50: 9.8 nM ncats.io |
| Apomorphine | D2 receptor activation (CHO cells) | EC50: 35.1 nM researchgate.net |
| Bromocriptine | D2 receptor stimulation ([³⁵S]-GTPγS binding) | pEC50: 8.15 medchemexpress.com |
Interaction with Dopamine Receptor Antagonists and Inverse Agonists
The effects of this compound are susceptible to blockade by dopamine receptor antagonists. Preclinical studies have demonstrated that the D2 receptor antagonist raclopride (B1662589) can effectively block the physiological effects of this compound. researchgate.netnih.gov Similarly, the dopamine antagonist haloperidol (B65202) has been shown to prevent the this compound-induced increase in blood pressure. guidetopharmacology.org Interestingly, one study reported that both the D2 agonist this compound and the D2 antagonist haloperidol led to increased concentrations of neurotensin (B549771) and neuromedin N in the caudate nucleus and nucleus accumbens, suggesting a complex regulatory interaction between dopaminergic and neurotensinergic systems. medchemexpress.com
Assessment of Functional Selectivity in Receptor Activation
While the concept of biased agonism at dopamine receptors is well-established, with some ligands demonstrating clear preference for either G-protein or β-arrestin pathways, there is currently a lack of specific research data on the functional selectivity of this compound itself. pnas.orgnih.govbiorxiv.org Studies on other dopamine agonists have highlighted the potential for developing drugs with improved therapeutic profiles by targeting specific signaling cascades. pnas.orgnih.gov However, whether this compound acts as an unbiased agonist, activating both pathways, or exhibits a bias towards either G-protein signaling or β-arrestin recruitment remains to be elucidated through dedicated functional assays.
Advanced Methodological and Computational Approaches in Quinelorane Research
In Vivo Microdialysis and Voltammetry for Neurotransmitter Monitoring
In vivo microdialysis is a powerful technique for sampling the extracellular fluid in specific brain regions of living animals, allowing for the subsequent analysis of neurotransmitter and metabolite concentrations. nih.govnih.gov This method typically involves implanting a semi-permeable probe into a target brain area. nih.gov The probe is perfused with a physiological solution, and substances from the brain's extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed, often using High-Performance Liquid Chromatography (HPLC). nih.govspringernature.com Microdialysis is invaluable for elucidating the neurochemical profiles of drugs and their effects on various neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), acetylcholine (B1216132), and amino acids like glutamate (B1630785) and GABA. nih.gov
Voltammetry, particularly fast-scan cyclic voltammetry (FSCV), offers a complementary approach with higher temporal resolution. pronexusanalytical.comnih.gov By using carbon fiber microelectrodes implanted in the brain, FSCV can measure real-time changes in the concentration of electroactive neurotransmitters, such as dopamine, with sub-second resolution. nih.govnih.gov This technique is crucial for studying the rapid, dynamic processes of neurotransmitter release and uptake. nih.gov
In quinelorane (B1678682) research, these methods have been applied to monitor its downstream effects on neurotransmitter systems beyond direct dopamine agonism. For instance, a study investigating the neural basis for the effects of dopamine agonists on prepulse inhibition (PPI) utilized in vivo microdialysis to measure GABA efflux in the ventral pallidum (VP) of rats following this compound administration. nih.gov The results demonstrated that this compound produced a significant reduction in GABA efflux, providing insights into the role of VP GABAergic transmission in the effects of D2/D3 agonists. nih.gov
| Finding | Observation | Source |
|---|---|---|
| GABA Efflux | This compound administration reduced GABA efflux in the ventral pallidum of rats. | nih.gov |
| Effective Dose | The effect was significant at a dose of 0.01 mg/kg. | nih.gov |
| Duration | The reduction in GABA efflux persisted for at least 100 minutes post-administration. | nih.gov |
The real-time measurement of neurotransmitters is critical for understanding the precise temporal relationship between drug action and neurochemical events. While traditional microdialysis coupled with HPLC offers excellent neurochemical specificity, it suffers from poor temporal resolution, with samples typically collected over several minutes. nih.gov
To overcome this limitation, techniques like FSCV provide millisecond time resolution for specific analytes like dopamine. nih.gov This allows researchers to observe the immediate effects of a pharmacological challenge on neurotransmitter release dynamics. nih.gov Another evolving area is the development of G protein-coupled receptor (GPCR)-based fluorescent sensors. nih.govbiorxiv.org These genetically engineered sensors can be expressed in specific neurons and provide real-time optical readouts of neurotransmitter binding, offering high temporal and spatial resolution. nih.govresearchgate.net While these sensors have been developed for neurotransmitters like dopamine and oxytocin, their application in directly monitoring the effects of compounds like this compound represents a promising future direction for research. nih.gov
For this compound, which acts on dopamine autoreceptors to inhibit dopamine release, the ability to measure these changes in real-time is crucial. Fast-scan voltammetry, for example, could be used to directly quantify the inhibition of stimulated dopamine release in the striatum or nucleus accumbens immediately following this compound administration, correlating its receptor-level action with its functional neurochemical output. nih.govnih.gov
Application of Pharmacological Magnetic Resonance Imaging (phMRI)
Pharmacological Magnetic Resonance Imaging (phMRI) is a non-invasive neuroimaging technique used to map the effects of a pharmacological agent on brain activity. nih.govfrontiersin.org It functions by detecting changes in blood-oxygen-level-dependent (BOLD) signals or cerebral blood volume, which are coupled to neuronal activity. By administering a receptor-specific compound like this compound, phMRI can characterize the specific neural circuits and brain regions modulated by that compound, providing a systems-level view of its action. nih.govresearchgate.net
A key study utilized BOLD phMRI to map the patterns of neuronal activation induced by varying doses of this compound in rats. nih.gov This research aimed to understand the distinct roles of D2 and D3 receptors in mediating the behavioral effects of the agonist. The findings were as follows:
A low dose of this compound, which induced hypoactivity, was associated with increased neuronal activity in brain regions with a high density of D3 receptors, such as the nucleus accumbens and islets of Calleja. nih.gov
A higher dose resulted in a biphasic behavioral response (initial hypoactivity followed by hyperactivity). nih.gov This dose activated the same limbic and olfactory regions as the lower dose but also produced significant activation in the caudate-putamen and globus pallidus, areas rich in D2 receptors. nih.gov
These phMRI results provided strong evidence linking the activation of D3-rich regions to the hypolocomotor effects of this compound, while the engagement of D2 receptors in the striatum appeared necessary for its hyperlocomotor effects. nih.gov This demonstrates the power of phMRI to functionally dissect the neuroanatomical substrates of a drug's dose-dependent effects.
| This compound Dose | Associated Behavior | Brain Regions with Increased BOLD Signal | Predominant Receptor Type in Region | Source |
|---|---|---|---|---|
| Low Dose (3 µg/kg) | Hypolocomotion | Anterior olfactory nuclei, nucleus accumbens, islets of Calleja | D3 | nih.gov |
| High Dose (30 µg/kg) | Biphasic (Hypo- then Hyperlocomotion) | Limbic/olfactory regions plus caudate-putamen and globus pallidus | D3 and D2 | nih.gov |
Computational Chemistry and In Silico Modeling
Computational chemistry and in silico (computer-based) modeling are indispensable tools in modern drug discovery and pharmacology. youtube.com These approaches allow researchers to predict molecular interactions, screen vast chemical libraries, and understand the structural basis of a drug's activity without the need for initial synthesis and biological testing.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. nih.gov There are two main approaches:
Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of known active ligands. nih.govresearchgate.net A model, or pharmacophore, is built based on the three-dimensional shape and chemical features of a known active molecule like this compound. rsc.org This model is then used to screen databases for other molecules that share these features and are therefore predicted to have similar biological activity. mdpi.com
Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein, in this case, the dopamine D2 or D3 receptor. mdpi.comnih.gov Using docking algorithms, compounds from a library are computationally fitted into the receptor's binding site. researchgate.net The compounds are then scored and ranked based on how well they fit and the predicted strength of their interaction, allowing for the identification of novel potential ligands. nih.govutexas.edu
For the dopamine D2 and D3 receptors targeted by this compound, both screening methods are valuable. Given the availability of crystal structures for the D3 receptor and robust homology models for the D2 receptor, SBVS has been successfully used to identify novel D2/D3 ligands. mdpi.comnih.govmdpi.com Such campaigns can identify new chemical scaffolds that may offer different selectivity profiles or pharmacokinetic properties compared to known agonists like this compound.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, e.g., the D2 receptor) to form a stable complex. nih.gov Docking studies are crucial for understanding the specific atomic interactions—such as hydrogen bonds, and hydrophobic and electrostatic interactions—that anchor the ligand in the receptor's binding pocket. mdpi.com
Following docking, molecular dynamics (MD) simulations can be employed. MD simulations use the principles of physics to model the movement of atoms and molecules over time. plos.org By placing the docked this compound-receptor complex in a simulated biological environment (i.e., a lipid membrane with water), MD simulations can reveal the stability of the binding pose and the conformational changes the receptor undergoes upon agonist binding. plos.org These simulations provide a dynamic picture of the receptor activation process, which is critical for understanding how an agonist like this compound initiates a cellular signal. Studies on the dopamine D2 and D3 receptors have used these methods to refine receptor models and differentiate the binding energies and interaction patterns of various ligands, contributing to the design of more selective compounds. mdpi.complos.org
Quantum chemistry provides a first-principles approach to understanding chemical reactions and molecular properties by solving the fundamental equations of quantum mechanics. nih.gov In pharmacology, this can be applied to predict the metabolic fate of a drug molecule. osti.gov The metabolism of a drug typically occurs through Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions, catalyzed by enzymes such as Cytochromes P450 (CYPs). nih.gov
Quantum chemical modeling can be used to calculate the activation energies for potential metabolic reactions at different sites on the this compound molecule. nih.govchemrxiv.org By identifying the "path of least resistance," these models can predict the most likely metabolites to be formed in vivo. This information is valuable for:
Identifying potentially reactive or toxic metabolites early in the drug development process.
Understanding the enzymes responsible for the drug's clearance.
Synthesizing predicted metabolites to use as analytical standards in experimental metabolic studies.
While specific quantum chemical studies on this compound's metabolism are not widely published, the methodology is well-established for predicting the metabolic pathways of drug-like molecules. nih.gov
Future Directions and Unexplored Research Avenues
Investigation of Quinelorane (B1678682) Interactions with Other Neurotransmitter Systems Beyond Dopamine (B1211576)
While this compound is characterized by its high affinity for D2 and D3 dopamine receptors, its potential interactions with other major neurotransmitter systems are a critical and underexplored area of research. The integrated nature of brain circuitry suggests that modulation of dopamine receptors will inevitably influence other systems, such as the GABAergic, glutamatergic, and serotonergic networks. frontiersin.org
Future studies should systematically investigate these potential interactions. For instance, research has already demonstrated that systemic administration of this compound can reduce GABA efflux in the ventral pallidum, a key output nucleus of the basal ganglia. nih.govnih.gov This suggests an important modulatory role of D2/D3 receptor activation on GABAergic transmission. Further research could explore the precise mechanisms of this interaction—whether it is a direct effect on GABAergic neurons that express dopamine receptors or an indirect, circuit-level phenomenon.
Similarly, the interplay between dopamine and glutamate (B1630785), the brain's primary excitatory neurotransmitter, is crucial for motor control and associative learning. nih.gov Investigating how this compound affects glutamatergic transmission, particularly at key synapses in the striatum and prefrontal cortex, could reveal novel mechanisms for its behavioral effects. Studies on related compounds have shown that quinolone antibiotics can interact with GABA and adenosine (B11128) systems, but not directly with glutamate binding sites, suggesting a complex and not always direct relationship. nih.gov
The serotonergic system, which is deeply involved in mood, cognition, and motor function, also has extensive interactions with the dopamine system. frontiersin.orgnih.gov Exploring whether this compound has any off-target effects on serotonin (B10506) receptors or if its primary dopaminergic action indirectly modulates serotonin release and reuptake could provide insights into a broader range of behavioral outcomes. researchgate.net The dense innervation of brain regions by multiple neurotransmitter systems makes these investigations essential for a comprehensive understanding of this compound's full pharmacological profile. frontiersin.orgfrontiersin.org
Table 1: Potential Interactions of this compound with Non-Dopaminergic Systems
| Neurotransmitter System | Potential Interaction with this compound | Research Focus |
|---|---|---|
| GABA | Modulation of GABAergic neuron activity and neurotransmitter release. nih.govnih.gov | Elucidate direct vs. indirect effects on GABAergic neurons in the basal ganglia and other key circuits. |
| Glutamate | Indirect modulation of glutamatergic signaling pathways. nih.gov | Investigate effects on synaptic plasticity and transmission at cortico-striatal synapses. |
| Serotonin | Potential modulation of serotonin release or receptor function. frontiersin.orgnih.gov | Assess off-target binding to serotonin receptors and downstream effects on serotonergic pathways. |
| Acetylcholine (B1216132) | Unknown | Explore potential influence on cholinergic interneurons within the striatum and their role in network activity. |
| Adenosine | Potential interaction with adenosine receptor sites. nih.gov | Examine binding affinity and functional modulation of adenosine A1 and A2A receptors. |
Elucidation of Novel Intracellular Signaling Cascades Triggered by this compound
The traditional view of G-protein-coupled receptor (GPCR) signaling involves the activation of heterotrimeric G-proteins and subsequent modulation of second messengers like cyclic AMP (cAMP). nih.gov However, it is now clear that GPCRs can also initiate signals through G-protein-independent pathways, most notably involving β-arrestins. nih.govnumberanalytics.comnih.gov These scaffolding proteins are recruited to activated GPCRs, leading to receptor desensitization and internalization, but also acting as signal transducers themselves by organizing and activating various kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govfrontiersin.orgscispace.com
A significant future direction is to determine the extent to which this compound engages these β-arrestin-dependent signaling pathways at the D2 and D3 receptors. Research into "biased agonism" has shown that different ligands acting on the same receptor can preferentially activate either G-protein or β-arrestin pathways, leading to distinct cellular and physiological outcomes. documentsdelivered.com Characterizing this compound's bias profile is crucial. For example, studies on the related dopamine agonist quinpirole (B1680403) have shown it can induce mitogenesis, an effect potentially involving tyrosine phosphorylation, which is synergistically enhanced by the cAMP cascade, hinting at complex intracellular cross-talk. nih.gov
Elucidating these novel cascades could explain some of this compound's specific effects and open possibilities for designing new drugs with greater signaling specificity. frontiersin.org Investigating which specific signaling components (e.g., Src, ERK1/2, JNK) are recruited by β-arrestins following this compound-induced receptor activation would be a key step. scispace.comfrontiersin.org This could reveal that this compound's therapeutic effects and its side effects are mediated by separate signaling pathways, a finding with profound implications for drug development. nih.govmdpi.com
Table 2: Known and Potential Signaling Pathways for D2/D3 Agonists
| Signaling Pathway | Mediator | Potential Downstream Effect | Relevance for this compound |
|---|---|---|---|
| Canonical G-protein Signaling | Gαi/o proteins | Inhibition of adenylyl cyclase, decreased cAMP. nih.gov | Primary mechanism of action. |
| β-Arrestin Scaffolding | β-arrestin 1/2 | Receptor internalization, activation of MAP kinases (ERK, JNK). nih.govfrontiersin.org | Unexplored, could mediate distinct cellular responses. |
| Tyrosine Kinase Activation | Src family kinases | Modulation of cell growth and proliferation (mitogenesis). nih.gov | Potential pathway for long-term cellular changes. |
| Ion Channel Modulation | Gβγ subunits | Modulation of GIRK channels and voltage-gated calcium channels. | Contributes to neuronal excitability changes. |
Development of Advanced this compound-Based Probes for Receptor Subtype Studies
To dissect the precise roles of D2 and D3 receptors in the brain, highly specific molecular tools are required. While radiolabeled this compound ([3H]-quinelorane) has been synthesized and used to localize D2 and D3 receptors, there is vast potential for developing more advanced probes based on its chemical structure. nih.gov
One promising avenue is the creation of fluorescent probes . nih.gov By conjugating this compound with a fluorescent dye, researchers could visualize receptor distribution and trafficking in living cells with high resolution. chemrxiv.orgchemrxiv.org Advanced microscopy techniques, such as super-resolution microscopy, could then be used to track the movement of individual this compound-bound receptors on the neuronal surface and within intracellular compartments. semmelweis.hu This would provide unprecedented insight into the dynamics of receptor internalization and recycling in response to agonist stimulation.
Another critical area is the development of this compound-based PET (Positron Emission Tomography) radioligands . nih.gov While [3H]-quinelorane is suitable for post-mortem tissue analysis, PET ligands labeled with isotopes like Carbon-11 or Fluorine-18 would allow for the non-invasive imaging of D2 and D3 receptors in the living human brain. researchgate.netfrontiersin.org Developing a successful PET tracer based on the this compound scaffold would be a major advance for clinical research, enabling studies on receptor density changes in neurological and psychiatric disorders. nih.govmdpi.com
Furthermore, the design of photoaffinity labels derived from this compound represents another cutting-edge approach. nih.gov These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the receptor's binding site. nih.govresearchgate.net This technique can be used to irreversibly label receptors, facilitating their isolation and the identification of the precise amino acids that constitute the binding pocket. princeton.edubenthamscience.com
Table 3: Potential this compound-Based Molecular Probes
| Probe Type | Technology | Potential Application |
|---|---|---|
| Fluorescent Probe | Confocal & Super-Resolution Microscopy | Real-time visualization of receptor trafficking and localization in living cells. semmelweis.hunih.gov |
| PET Radioligand | Positron Emission Tomography (PET) | Non-invasive, quantitative imaging of D2/D3 receptor density in the living brain. nih.govnih.gov |
| Photoaffinity Label | Photoaffinity Labeling (PAL) | Irreversible labeling of the receptor binding site for structural and proteomic studies. nih.govnih.gov |
Exploration of this compound's Mechanisms in Complex Neural Circuitry and Network Dynamics
The ultimate effects of a drug like this compound arise from its ability to modulate the activity of widespread neural circuits. While its action on individual neurons is relatively well-understood, its impact on the emergent dynamics of large-scale networks remains a frontier of research. Future studies should leverage advanced techniques to explore how this compound alters information processing in complex circuits like the basal ganglia and the prefrontal cortex.
The basal ganglia are a group of interconnected subcortical nuclei critical for motor control and decision-making, where D2 and D3 receptors are abundantly expressed. nih.gov Research has shown this compound can alter the activity of dopaminergic and noradrenergic neurons projecting to the diencephalon. nih.gov Using multi-electrode arrays and optogenetics in animal models, researchers can now record the activity of hundreds of neurons simultaneously to understand how this compound shifts the balance of activity between the direct and indirect pathways of the basal ganglia.
The prefrontal cortex (PFC) is essential for executive functions, and its interaction with subcortical structures like the hippocampus and amygdala is vital for cognitive and emotional regulation. frontiersin.orgnih.gov The dopaminergic input to the PFC is critical for these functions. Investigating how this compound modulates PFC network oscillations (e.g., gamma and theta rhythms) and functional connectivity with other brain regions could reveal the neural basis of its effects on cognition and sensorimotor gating. biorxiv.org For example, understanding how this compound affects the flow of information between the hippocampus and the PFC could shed light on its impact on learning and memory processes. nih.gov Computational modeling could further help to simulate the effects of D2/D3 receptor activation on network behavior and generate testable hypotheses for in vivo experiments.
Q & A
Q. What are the primary pharmacological mechanisms of quinelorane, and how do they inform experimental design?
this compound acts as a potent dopamine D3/D2 receptor agonist, preferentially binding to D3 receptors at lower doses . Experimental designs should incorporate dose-response curves (e.g., 0.003–0.01 mg/kg in rodents) to isolate receptor subtype contributions . Standard protocols include radioligand binding assays (e.g., [³H]-quinpirole) and GTPγS binding to measure agonist efficacy . Control groups must account for basal dopamine activity, typically using saline or selective antagonists (e.g., sulpiride for D2 receptors).
Q. How does this compound modulate GABAergic neurotransmission in the ventral striatum?
this compound reduces ventral striatal GABA outflow by 40–60% at 0.01 mg/kg, with effects persisting for ≥100 minutes . Methodologically, microdialysis coupled with high-performance liquid chromatography (HPLC) is critical for real-time GABA measurement. Researchers should standardize sampling intervals (e.g., 20-minute intervals) and normalize data to baseline levels to mitigate inter-subject variability.
Q. What behavioral models are appropriate for studying this compound’s effects on sensorimotor gating (e.g., prepulse inhibition)?
Prepulse inhibition (PPI) of acoustic startle in Wistar rats is a validated model. Key parameters:
- Stimuli : 120 dB pulse, 2–16 dB prepulse intensities.
- Timing : 30–100 ms prepulse-pulse intervals. this compound reduces PPI by 25–30% at 0.003 mg/kg, requiring randomized block designs to control for habituation . Include sham-treated cohorts to distinguish drug-specific effects from procedural stress.
Advanced Research Questions
Q. How do contradictory findings on this compound’s dose-dependent effects on D3 vs. D2 receptors arise, and how can they be resolved?
Discrepancies often stem from differential receptor affinity thresholds. For example:
Q. What methodological pitfalls complicate longitudinal studies of this compound’s neurochemical effects?
Key challenges:
- Tolerance development : Repeated dosing (e.g., >3 days) upregulates dopamine autoreceptors, confounding GABA outflow measurements. Counteract via intermittent dosing schedules .
- Tissue degradation : Prolonged microdialysis (>6 hours) risks probe clogging. Use heparinized artificial cerebrospinal fluid (aCSF) and validate recovery rates post-experiment.
Q. How can researchers differentiate this compound’s direct receptor effects from downstream neuromodulatory pathways?
Combine electrophysiology (e.g., patch-clamp recordings) with pharmacological silencing of secondary pathways:
- Glutamatergic blockade : AP5 (NMDA antagonist) to test corticostriatal input roles.
- GABAₐ inhibition : Bicuculline to assess feedforward inhibition. Data triangulation via immunohistochemistry (e.g., c-Fos expression) is recommended to map neural activation patterns .
Methodological Guidance
Q. What statistical approaches are optimal for analyzing this compound’s biphasic effects on PPI and GABA?
- Time-course data : Mixed-effects models to account for repeated measures.
- Dose-response divergence : Stratified subgroup analysis (e.g., low-dose vs. high-dose cohorts).
- Outlier management : Grubbs’ test to exclude non-responders (e.g., rats with <10% PPI reduction at 0.01 mg/kg) .
Q. How should researchers validate this compound’s receptor specificity in novel experimental models (e.g., transgenic mice)?
- Knockout validation : Use D3 receptor knockout (D3R⁻/⁻) models to confirm target engagement.
- Autoradiography : Compare [³H]-quinelorane binding density in wild-type vs. transgenic tissue.
Data Interpretation and Reporting
Q. How to address conflicting results between in vivo GABA outflow and in vitro receptor binding assays?
- Contextual factors : In vivo models integrate blood-brain barrier penetration and metabolic clearance, unlike in vitro systems. Normalize data to plasma pharmacokinetics (e.g., LC-MS/MS quantification).
- Cross-species variability : Replicate findings in ≥2 species (e.g., rats, non-human primates) before generalizing mechanisms .
Q. What ethical and reporting standards apply to this compound studies involving animal models?
Adhere to ARRIVE 2.0 guidelines:
- Sample size justification : Power analysis (α=0.05, β=0.20) to minimize Type I/II errors.
- Blinding : Double-blind administration and data analysis to reduce bias.
- Data transparency : Deposit raw microdialysis and behavioral data in repositories like Dryad or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
